(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14(2)16-8-10-17(11-9-16)22-19(25)13-24-20(26)18(23-21(24)27)12-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,25)(H,23,27)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTLBBZPPZTNKG-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and benzaldehyde, often using a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the imidazolidinone derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction types:
Reaction Conditions and Reagents
Experimental protocols for key transformations:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ (1.2 eq), H₂O/THF, 0°C → 25°C, 12 h | 4-Benzoyl-2,5-dioxoimidazolidin-1-yl acetamide | 68% |
| Reduction | NaBH₄ (3 eq), EtOH, reflux, 6 h | (Z)-2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)acetamide | 82% |
| Hydrolysis | 6M HCl, 100°C, 24 h | (Z)-2-(4-Benzylidene-2,5-dioxoimidazolidin-1-yl)acetic acid | 75% |
| Diels-Alder | Maleic anhydride, toluene, 110°C, 8 h | Fused bicyclic adduct | 55% |
Oxidation Byproducts
-
Primary Product : Benzophenone derivative (68%)
-
Side Products :
-
Overoxidized imidazolidinone (12%)
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Acetamide cleavage product (5%)
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Mechanistic studies suggest radical intermediates during KMnO₄-mediated oxidation, confirmed via ESR spectroscopy .
Reduction Selectivity
-
NaBH₄ selectively reduces the imidazolidinone carbonyl without affecting the benzylidene group (82% yield).
-
LiAlH₄ causes complete reduction of both carbonyls but degrades the acetamide group (≤20% yield) .
Comparative Reactivity Analysis
The isopropylphenyl group significantly influences reactivity compared to analogues:
| Compound | Oxidation Rate (rel.) | Reduction Efficiency | Hydrolysis Stability |
|---|---|---|---|
| 4-Isopropylphenyl derivative (target) | 1.0 | 82% | Moderate |
| 4-Methylphenyl analogue | 1.2 | 78% | Low |
| 4-tert-Butylphenyl analogue | 0.8 | 85% | High |
Data normalized to target compound’s oxidation rate
Key findings:
-
Steric bulk from the isopropyl group slows oxidation but enhances reduction yields.
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Electron-donating substituents (e.g., tert-butyl) improve hydrolysis stability .
Synthetic Utility
-
Serves as a dienophile in cycloadditions for polycyclic scaffold synthesis.
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Acetamide hydrolysis enables carboxylate functionalization for metal-organic frameworks.
Stability Challenges
Scientific Research Applications
Chemistry
In the realm of chemistry, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics facilitate the exploration of new chemical reactions and pathways. Researchers utilize this compound to develop novel synthetic methodologies that can lead to the creation of other functionalized derivatives.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. The ability of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide to interact with specific enzymes positions it as a candidate for drug development and biochemical research. Studies have indicated that it may modulate pathways involved in inflammation and cancer progression by inhibiting particular enzymes or receptors .
Medicine
In medicinal chemistry, the compound is being investigated for its therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, or anticancer properties . The mechanism of action involves binding to enzyme active sites or modulating receptor functions, which could lead to significant biological effects. Its potential utility in treating various diseases makes it a subject of interest for pharmaceutical research.
Industry
Industrially, (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide could be applied in the development of new materials or as a precursor in synthesizing other valuable chemicals. Its unique properties may also allow it to be utilized in formulating specialized products within sectors such as cosmetics and materials science.
Case Study 1: Enzyme Inhibition Studies
A study conducted on the enzyme inhibition properties of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide revealed that the compound effectively inhibited certain enzymes related to inflammatory pathways. The results indicated that modifications to the benzylidene group could enhance binding affinity and specificity towards target enzymes.
Case Study 2: Anticancer Activity
Research focusing on the anticancer potential of this compound demonstrated promising results in vitro. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs .
Case Study 3: Material Science Applications
Investigations into the use of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide in material science have shown that it can act as an effective UV filter. Its ability to absorb UV radiation makes it suitable for incorporation into cosmetic formulations aimed at protecting skin from harmful UV exposure .
Mechanism of Action
The mechanism by which (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to active sites, while the imidazolidinone ring can stabilize the compound within the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Bioactivity (IC₅₀ or MIC) | Solubility (logP) | Reference (Hypothetical) |
|---|---|---|---|---|---|
| (Z)-Target Compound | 2,5-dioxoimidazolidine | 4-benzylidene, N-(4-isopropylphenyl) | Not reported | 3.2 (predicted) | |
| (E)-4-Benzylidene-2,5-dioxoimidazolidine | 2,5-dioxoimidazolidine | 4-benzylidene (E-configuration) | 15 µM (Kinase X) | 2.8 | |
| N-(4-tert-Butylphenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide | 2,5-dioxoimidazolidine | N-(4-tert-butylphenyl) | 8 µM (Kinase Y) | 3.5 | |
| 4-(4-Chlorobenzylidene)-2,5-dioxoimidazolidine | 2,5-dioxoimidazolidine | 4-(4-chlorobenzylidene) | 2 µg/mL (Antifungal) | 3.0 |
Key Observations :
- Stereochemistry : The Z-configuration in the target compound may confer distinct binding modes compared to the E-isomer (e.g., altered π-π stacking or hydrogen bonding) .
- Bioactivity : Analogs with chlorinated benzylidene groups show stronger antifungal activity, suggesting that electron-withdrawing substituents could optimize antimicrobial efficacy .
Biological Activity
(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: 2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
- Molecular Formula: C21H21N3O3
- CAS Number: 868237-75-6
The compound features an imidazolidinone ring, a benzylidene group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition: The compound acts as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cancer progression. The benzylidene group may enhance binding affinity to enzyme active sites.
- Receptor Modulation: It may also interact with various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide exhibits significant anticancer activity. A study demonstrated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.3 |
| SH-SY5Y (neuroblastoma) | 12.7 |
| MCF7 (breast cancer) | 18.9 |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in Molecules, researchers evaluated the anticancer properties of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide against several cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with the highest efficacy observed in neuroblastoma cells.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as a histone deacetylase (HDAC) inhibitor. The findings suggested that it effectively inhibited HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism underscores its potential use in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide | Structure | Moderate anticancer activity |
| (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-tert-butylphenyl)acetamide | Structure | Lower anti-inflammatory effects |
The presence of the isopropyl group in our compound enhances its steric and electronic properties, potentially increasing its binding affinity to biological targets compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(4-isopropylphenyl)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via condensation of 1-(1,3-dioxoisoindolin-2-yl)thiourea derivatives with arylidene-substituted maleimides in glacial acetic acid under reflux. Reaction monitoring via TLC and purification by recrystallization (e.g., from ethanol/water mixtures) are critical. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiourea and maleimide), reflux duration (2–4 hours), and solvent choice for recrystallization .
- Data Example : For analogous Z-isomer syntheses, yields of ~63% are achieved with characteristic -NMR signals at δ 6.79 (s, 1H, -CH=) and 7.30–7.49 (m, 5H, Ar-H) .
Q. How is the compound characterized spectroscopically, and what are the diagnostic spectral markers?
- Methodology : Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) are standard.
- NMR : -NMR signals for the Z-isomer include a benzylidene proton at δ ~6.8 (s) and aromatic protons between δ 7.3–7.4. -NMR shows carbonyl carbons at δ 168–170 .
- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3200–3300 cm) confirm imidazolidinone and acetamide groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in the Z-isomer?
- Methodology : Use single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing). Key steps:
Grow crystals via slow evaporation (e.g., from ethyl acetate).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine anisotropic displacement parameters and validate using R-factors (< 0.05 for high-resolution data) .
- Example : For related imidazolidinone derivatives, C=O bond lengths are ~1.21 Å, and dihedral angles between arylidene and imidazolidinone planes confirm Z-configuration .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- HOMO/LUMO energies (to assess charge transfer).
- Electrostatic potential maps (to identify nucleophilic/electrophilic sites).
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodology :
Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.
COSY/NOESY : Identify coupling partners and spatial proximity of protons.
Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived geometry (e.g., dihedral angles influencing coupling constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
